CLIP (human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cross-linking and immunoprecipitation (CLIP) is a method used to study protein-RNA interactions in cells and tissues. This technique involves the use of ultraviolet light to create covalent bonds between proteins and RNA molecules that are in close proximity. CLIP is particularly valuable for identifying the binding sites of RNA-binding proteins on RNA molecules, which is crucial for understanding post-transcriptional regulation.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of CLIP involves several key steps:

UV Cross-linking: The cells are irradiated with ultraviolet light at 254 nanometers to induce covalent bonding between RNA and proteins.

Immunoprecipitation: The cross-linked RNA-protein complexes are immunoprecipitated using specific antibodies.

RNA Isolation: The RNA is isolated from the complexes using proteinase K digestion and phenol-chloroform extraction.

Library Preparation: The isolated RNA is reverse transcribed into complementary DNA, which is then used to prepare sequencing libraries.

Industrial Production Methods

While CLIP is primarily a research technique, its industrial applications are limited. the method can be scaled up for high-throughput sequencing projects in biotechnology and pharmaceutical industries.

化学反応の分析

Types of Reactions

CLIP primarily involves the following types of reactions:

Covalent Bond Formation: Ultraviolet light induces covalent bonds between RNA and proteins.

Immunoprecipitation: Antibodies are used to selectively precipitate RNA-protein complexes.

Reverse Transcription: RNA is reverse transcribed into complementary DNA.

Common Reagents and Conditions

Lysis Buffer: Tris-HCl, sodium chloride, NP-40, sodium dodecyl sulfate, sodium deoxycholate.

UV Light: 254 nanometers.

Antibodies: Specific to the RNA-binding proteins of interest.

Proteinase K: Used for protein digestion.

Phenol-Chloroform: Used for RNA extraction.

Major Products Formed

RNA-Protein Complexes: Formed during UV cross-linking.

Complementary DNA: Produced during reverse transcription.

科学的研究の応用

CLIP has a wide range of scientific research applications:

作用機序

CLIP works by creating covalent bonds between RNA and proteins using ultraviolet light. This covalent bonding allows for the stringent purification of RNA-protein complexes, which can then be analyzed to identify the binding sites of RNA-binding proteins. The molecular targets involved are the RNA molecules and the RNA-binding proteins, while the pathways include post-transcriptional regulation and RNA processing .

類似化合物との比較

CLIP is unique in its ability to provide nucleotide-resolution information about RNA-protein interactions. Similar techniques include:

Photoactivatable Ribonucleoside-Enhanced CLIP (PAR-CLIP): Uses photo-reactive nucleotides and ultraviolet-A light for cross-linking.

Individual-Nucleotide Resolution CLIP (iCLIP): Provides higher resolution mapping of RNA-protein interactions.

High-Throughput Sequencing CLIP (HITS-CLIP): Combines CLIP with high-throughput sequencing for transcriptome-wide analysis.

Each of these methods has its own advantages and limitations, but CLIP remains a powerful tool for studying RNA-protein interactions at a detailed level.

特性

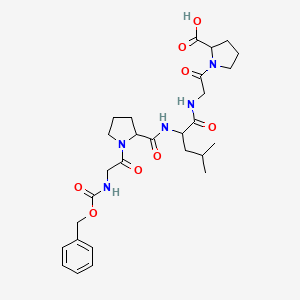

IUPAC Name |

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H165N27O36/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDMZKPAPSZILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H165N27O36 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2465.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)